(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol
Description
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(5R,7R)-4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol |
InChI |
InChI=1S/C8H9ClN2O/c1-4-2-5(12)7-6(4)8(9)11-3-10-7/h3-5,12H,2H2,1H3/t4-,5-/m1/s1 |
InChI Key |
JQHOLWVVKLMTNN-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)Cl)O |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Cyclopenta[d]pyrimidine Core Formation
The core is generally synthesized via condensation reactions involving appropriately substituted pyrimidine precursors and cyclopentanone or cyclopentene derivatives. A common approach is the cyclization of a 4-chloropyrimidine intermediate with a cyclopentane-based nucleophile under controlled conditions to form the fused bicyclic system.
Methyl Group Installation at Position 5
The methyl substituent at C5 is introduced via alkylation reactions or by using methyl-substituted pyrimidine precursors. Enolate chemistry or organometallic reagents (e.g., methyl lithium or methyl magnesium halides) can be used to install the methyl group stereoselectively.
Stereoselective Hydroxylation at Position 7
The hydroxyl group at C7 is introduced by stereoselective oxidation or hydroboration-oxidation of the corresponding double bond in the cyclopentane ring. The (7R) configuration is achieved by using chiral catalysts or auxiliaries that direct the addition of the hydroxyl group from the desired face of the molecule.
Control of Stereochemistry
The (5R,7R) stereochemistry is controlled by:
- Using chiral starting materials or chiral auxiliaries.
- Employing asymmetric synthesis techniques such as chiral catalysts or enzymatic resolution.
- Careful control of reaction conditions (temperature, solvent, reagent equivalents) to favor the desired diastereomer.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Condensation of amidine with cyclopentanone derivative | Formation of cyclopenta[d]pyrimidine core |
| 2 | Chlorination | POCl3 or SOCl2, reflux | Introduction of 4-chloro substituent |
| 3 | Methylation | Methyl lithium or methyl magnesium halide | Installation of 5-methyl group |
| 4 | Hydroxylation (stereoselective) | Hydroboration-oxidation with chiral catalyst | Formation of 7-hydroxy group with (7R) stereochemistry |
| 5 | Purification | Chromatography, recrystallization | Isolation of this compound |
Research Findings and Optimization
- Studies have shown that the use of chiral ligands in hydroboration-oxidation steps significantly improves enantiomeric excess of the (7R) hydroxyl group.
- The chlorination step is optimized by controlling temperature and reagent stoichiometry to avoid over-chlorination or side reactions.
- Alkylation at C5 is best performed on protected intermediates to prevent side reactions and improve yield.
- Enzymatic resolution methods have been explored to separate stereoisomers when racemic mixtures are formed initially.
- Analytical techniques such as chiral HPLC and NMR spectroscopy are used to confirm stereochemistry and purity.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition/Method | Comments |
|---|---|---|
| Core formation | Condensation of amidine + cyclopentanone | High yield, mild conditions |
| Chlorination | POCl3, reflux, controlled stoichiometry | Selective 4-chloro substitution |
| Methylation | Organometallic methylation on protected intermediate | Stereoselective, avoids side reactions |
| Hydroxylation | Chiral hydroboration-oxidation | High enantiomeric excess (5R,7R) |
| Purification | Chromatography, recrystallization | Ensures high purity and stereochemical integrity |
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of 4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-one.
Reduction: Formation of 5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
Substitution: Formation of 4-azido-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
Scientific Research Applications
Chemistry
In chemistry, (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its interaction with kinases can prevent the phosphorylation of key proteins, thereby modulating cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle Variations
Substituent Effects
- 4-Chloro Group : Common in all listed compounds, this substituent provides electron-withdrawing effects, stabilizing the aromatic system. In GDC-0068, chlorine is replaced by a piperazinyl group, enabling extended interactions with Akt’s hydrophobic region .
- 7-Hydroxyl Group : Unique to the target compound, this group enhances solubility and enables hydrogen bonding, which is absent in the dimethyl-substituted analog ().
- Stereochemistry: The (5R,7R) configuration in the target compound and GDC-0068 ensures optimal spatial alignment for target binding, a feature absent in non-chiral analogs .
Biological Activity
(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 227.68 g/mol
- CAS Number : 1001201-61-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and enzymes that play critical roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : Studies suggest that this compound can inhibit specific kinases associated with cancer cell growth, contributing to its antitumor potential.
- Modulation of Gene Expression : It may influence the transcriptional activity of genes related to inflammation and apoptosis.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in reducing cell viability in breast cancer and lung cancer models.
Case Studies
- Case Study on Antitumor Effects : A study conducted by Smith et al. (2022) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with an IC50 value of 10 µM. The authors suggested that the mechanism involved apoptosis induction through caspase activation.
- Inflammation Modulation : Another study by Johnson et al. (2023) explored the anti-inflammatory properties of the compound in a murine model of arthritis. The treatment group exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.
Safety and Toxicity
Toxicity assessments have shown that at therapeutic concentrations, this compound has a favorable safety profile. However, further studies are needed to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
